Equipotent Bradycardic Activity to Ivabradine: Direct Contribution to Therapeutic Effect
N-Demethylivabradine is not an inactive metabolite but is explicitly stated to be equipotent to the parent drug ivabradine in inhibiting the I_f current. The FDA prescribing information confirms this equipotency [1]. In a clinical PK/PD study involving 18 healthy volunteers, population analysis with NONMEM revealed that while ivabradine determines the duration of bradycardic effect, N-Demethylivabradine is responsible for the initial heart rate reduction [2]. This temporal pharmacodynamic contribution is unique among ivabradine-related compounds.
| Evidence Dimension | Potency relative to ivabradine |
|---|---|
| Target Compound Data | Equipotent to ivabradine |
| Comparator Or Baseline | Ivabradine (S-16257) |
| Quantified Difference | Equipotent (ratio ~1:1) |
| Conditions | I_f current inhibition; FDA prescribing information [1] and PK/PD modeling in healthy volunteers [2] |
Why This Matters
Confirms that N-Demethylivabradine must be quantified in bioequivalence studies and cannot be treated as an inactive impurity; its equipotency justifies its inclusion in regulatory guidelines.
- [1] Corlanor (ivabradine) FDA Package Insert. Amgen Inc. 2022. View Source
- [2] Ragueneau I, Laveille C, Jochemsen R, et al. Pharmacokinetic-pharmacodynamic modeling of the effects of ivabradine, a direct sinus node inhibitor, on heart rate in healthy volunteers. Clin Pharmacol Ther. 1998;64(2):192-203. View Source
